REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:17]2[CH2:22][CH2:21][CH2:20][NH:19][CH2:18]2)[CH:12]=[CH:13][C:14]=1[O:15][CH3:16].[C:23](Cl)(=[O:26])[CH2:24][CH3:25].O>O1CCCC1>[C:23]([N:19]1[CH2:20][CH2:21][CH2:22][CH:17]([C:11]2[CH:12]=[CH:13][C:14]([O:15][CH3:16])=[C:9]([O:8][CH3:7])[CH:10]=2)[CH2:18]1)(=[O:26])[CH2:24][CH3:25] |f:0.1.2|
|
Name
|
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C1CNCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.21 mL
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 11/2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling the mixture on an ice bath
|
Type
|
CUSTOM
|
Details
|
rose to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
the extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
WASH
|
Details
|
was eluted with a 6-3-1 cyclohexane-chloroform-triethylamine mixture
|
Type
|
CUSTOM
|
Details
|
The product was crystallized
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)N1CC(CCC1)C1=CC(=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |